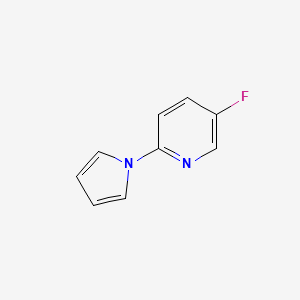

5-Fluoro-2-(1H-pyrrol-1-yl)pyridine

Description

Significance of Pyridine-Pyrrole Heterocycles in Contemporary Chemical Biology

Pyridine (B92270) and pyrrole (B145914) are fundamental aromatic heterocycles in chemistry and biology. google.com Pyridine, a six-membered ring with one nitrogen atom, and pyrrole, a five-membered ring with one nitrogen atom, are structural motifs found in a multitude of essential biomolecules. google.com For instance, derivatives of pyrimidine (B1678525), which contains a pyridine-like ring, are key components of nucleic acids (cytosine, thymine, and uracil), and the imidazole (B134444) ring, which is structurally related to pyrrole, is present in the amino acid histidine. nih.govchemicalbook.comjustia.com

The combination of these two rings into a single molecular entity creates a scaffold with unique electronic and steric properties. This scaffold is a common feature in many compounds developed for medicinal chemistry and drug discovery. The nitrogen atoms in these rings can act as hydrogen bond acceptors or donors, facilitating interactions with biological targets like enzymes and receptors. The aromatic nature of both rings provides a rigid framework that can be precisely decorated with various functional groups to fine-tune the molecule's properties.

The incorporation of a fluorine atom, as seen in the target compound, is a widely used strategy in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity and small size, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often enhancing its bioavailability and efficacy. nih.gov

Academic Research Context of 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine

While the broader class of pyridine-pyrrole systems is well-documented, specific academic inquiry into this compound is not extensively published in mainstream scientific literature. Its existence is noted primarily in chemical supplier catalogs, which provide basic physical data.

However, the research context for this compound can be inferred from studies on structurally similar molecules. For example, derivatives of 5-fluoro-1H-pyrrolo[2,3-b]pyridine have been discovered as potent inhibitors of the PB2 subunit of the influenza RNA-dependent RNA polymerase, highlighting the potential of this scaffold in developing antiviral agents. nih.gov Furthermore, related fluorinated pyrazolopyridines have been patented for their potential use in treating cardiovascular disorders. google.comjustia.com The synthesis of various substituted pyrrole-based heterocycles, such as pyrrolo[1,2-a]pyrazines, has also been explored for developing new antifungal agents. nih.gov These examples demonstrate a clear and active interest in the fluorinated pyridine-pyrrole motif as a privileged structure in the search for new therapeutic agents.

The specific arrangement of the pyrrole ring at the 2-position of the 5-fluoropyridine core in the title compound makes it an isomer of significant interest for comparative studies against other known bioactive pyrrolopyridines.

Scope and Objectives of Scholarly Inquiry on this compound

The primary objective of scholarly inquiry into this compound would be to synthesize, characterize, and explore its potential applications, particularly in medicinal chemistry. The scope of such research would logically include:

Development of Efficient Synthetic Routes: Establishing a reliable and scalable method for the synthesis of this compound is the first critical step.

Thorough Spectroscopic and Physicochemical Characterization: Comprehensive analysis using techniques like NMR, mass spectrometry, and X-ray crystallography would be necessary to confirm its structure and understand its properties.

Investigation of Chemical Reactivity: Exploring the reactivity of the compound, for instance, its susceptibility to further substitution on either the pyridine or pyrrole ring, would open avenues for creating a library of derivatives.

Biological Screening: A crucial objective would be to screen the compound for various biological activities. Based on the activities of related compounds, this could include assays for antiviral, anticancer, anti-inflammatory, or enzyme inhibitory effects. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, subsequent research would focus on synthesizing analogs to understand the relationship between the molecular structure and its biological function, a key step in drug discovery.

Given the current landscape, this compound represents an under-explored area of chemical space with significant potential for new discoveries.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-pyrrol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEULOVQNKUYFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 2 1h Pyrrol 1 Yl Pyridine and Analogues

Established Synthetic Pathways to 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine

The creation of the this compound scaffold primarily relies on cross-coupling reactions that form a bond between the nitrogen of the pyrrole (B145914) ring and the carbon of the pyridine (B92270) ring. While a direct base-mediated reaction between 2-chloropyridine (B119429) and 1H-pyrrole is a fundamental approach, modern synthetic chemistry often employs more sophisticated and efficient catalytic systems like the Buchwald-Hartwig amination and the Ullmann condensation.

Base-Mediated Reaction of 2-chloropyridine with 1H-pyrrole

The classical approach to N-arylation of pyrroles involves the reaction of a halo-aryl compound with pyrrole in the presence of a base. In the context of this compound, this would involve the reaction of 2-chloro-5-fluoropyridine (B44960) with 1H-pyrrole. The base, typically a strong one like sodium hydride or potassium tert-butoxide, serves to deprotonate the pyrrole, generating the pyrrolide anion, which then acts as a nucleophile, displacing the chloride from the pyridine ring.

However, these reactions often require harsh conditions, such as high temperatures, and may suffer from low yields and the formation of side products. The reactivity of the aryl halide is crucial, with aryl iodides and bromides being more reactive than aryl chlorides. The presence of an electron-withdrawing fluorine atom on the pyridine ring at the 5-position would activate the 2-position towards nucleophilic aromatic substitution, potentially favoring the desired reaction.

Optimization of Reaction Parameters and Yields

To improve the efficiency of the base-mediated synthesis, optimization of various reaction parameters is critical. This includes the choice of base, solvent, temperature, and the use of a catalyst.

Table 1: Potential Reaction Parameters for Optimization

| Parameter | Options | Rationale |

| Base | NaH, KH, K₂CO₃, Cs₂CO₃ | The strength and solubility of the base can significantly impact the deprotonation of pyrrole and the overall reaction rate. |

| Solvent | DMF, DMSO, Toluene, Dioxane | The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction temperature. |

| Temperature | Room Temperature to 150°C | Higher temperatures can increase the reaction rate but may also lead to decomposition and side reactions. |

| Catalyst | None, Copper(I) salts (for Ullmann-type), Palladium complexes (for Buchwald-Hartwig) | Catalysts can significantly lower the activation energy, allowing for milder reaction conditions and higher yields. |

For instance, in related Ullmann-type reactions, the use of copper catalysts, often in combination with a ligand, can facilitate the coupling under milder conditions than the traditional uncatalyzed reaction. Similarly, the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a phosphine (B1218219) ligand, is a powerful and versatile method for forming C-N bonds with high yields and broad substrate scope. organic-chemistry.org The optimization of a Buchwald-Hartwig reaction would involve screening different ligands, palladium sources, bases, and solvents to maximize the yield of this compound. researchgate.net

Novel Synthetic Approaches for Enhanced Efficiency and Atom Economy

Modern synthetic chemistry emphasizes the development of methods with high efficiency and atom economy. For the synthesis of this compound, this translates to minimizing waste and maximizing the incorporation of atoms from the reactants into the final product.

One such approach is the direct C-H arylation of pyrroles. This method avoids the pre-functionalization of the pyrrole ring, thereby reducing the number of synthetic steps. While typically requiring a transition metal catalyst, some base-mediated direct arylations of electron-rich heterocycles have been reported, offering a more atom-economical route. nih.gov

Another strategy involves the use of cascade reactions, where multiple bond-forming events occur in a single pot. For example, a cascade imination/Buchwald-Hartwig cross-coupling/cycloaddition reaction has been developed for the synthesis of related pyrido[2,3-d]pyrimidines, showcasing the potential for complex molecule synthesis in a highly efficient manner. rsc.org

Chemo- and Regioselective Functionalization Strategies of the Core Scaffold

Once the this compound core is synthesized, further functionalization can be achieved to create a library of derivatives. The challenge lies in achieving chemo- and regioselectivity, targeting specific positions on either the pyridine or the pyrrole ring.

The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, primarily at the 2- and 5-positions. In contrast, the pyridine ring is generally electron-deficient and more prone to nucleophilic substitution, especially at positions activated by the fluorine atom and the pyrrole group.

Late-stage functionalization through C-H activation is a powerful tool for modifying complex molecules. For pyridines, C-H functionalization can be directed to the position alpha to the nitrogen atom. beilstein-journals.org This could potentially be applied to introduce various functional groups at the 6-position of the this compound core.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound allows for the exploration of structure-activity relationships in various applications. This can involve modifications to both the pyridine and pyrrole rings.

Synthesis of Fluorinated Derivatives

Introducing additional fluorine atoms or fluorinated groups onto the core scaffold can significantly impact the compound's physical, chemical, and biological properties. Methods for the synthesis of fluorinated pyridines and pyrroles are therefore of great interest.

The synthesis of polyfluorinated pyridine derivatives can be achieved through reactions of perfluoropyridine with various nucleophiles. researchgate.net For the synthesis of fluorinated analogues of this compound, one could envision reacting a polyfluorinated pyridine with pyrrole or employing fluorinated building blocks in the initial coupling reaction. For instance, the synthesis of compounds like 5-(2-fluorophenyl)-1H-pyrrole-3-carboxyaldehyde, a key intermediate for the drug Vonoprazan, highlights the importance of synthesizing pyrroles with fluorinated aryl substituents. google.comgoogle.com

Direct fluorination of the pre-formed this compound scaffold is another possibility, although controlling the regioselectivity of such a reaction can be challenging.

Synthesis of Halogenated Pyrrole-Pyridines (e.g., 5-Iodo-2-(1H-pyrrol-1-yl)pyridine, 5-Bromo-2-(1H-pyrrol-1-yl)pyridine)

The synthesis of halogenated 2-(1H-pyrrol-1-yl)pyridines, particularly the 5-bromo and 5-iodo analogs, serves as a crucial entry point for further functionalization of the pyridine ring. These halogenated derivatives are typically prepared through cross-coupling reactions, with the Ullmann condensation and Buchwald-Hartwig amination being the most prominent methods.

The Ullmann condensation offers a classical approach for the formation of the C-N bond between the pyrrole and pyridine rings. rsc.orgnih.gov This reaction generally involves the coupling of a halosubstituted pyridine with pyrrole in the presence of a copper catalyst, often at elevated temperatures. rsc.orgnih.gov The reactivity of the halopyridine is a critical factor, with aryl iodides being more reactive than aryl bromides. rsc.org

A typical Ullmann-type reaction for the synthesis of 5-Bromo-2-(1H-pyrrol-1-yl)pyridine would involve the reaction of 2,5-dibromopyridine (B19318) with pyrrole. The choice of catalyst and reaction conditions is crucial for achieving good yields and minimizing side products.

The Buchwald-Hartwig amination has emerged as a more versatile and milder alternative to the Ullmann condensation for C-N bond formation. acs.org This palladium-catalyzed cross-coupling reaction tolerates a wider range of functional groups and generally proceeds under less harsh conditions. acs.orgnih.gov The synthesis of 5-Bromo-2-(1H-pyrrol-1-yl)pyridine can be efficiently achieved by coupling 5-bromopyridin-2-amine with 2,5-dimethoxytetrahydrofuran (B146720) (a pyrrole precursor) or by directly coupling 2,5-dibromopyridine with pyrrole using a suitable palladium catalyst and ligand system.

| Starting Material 1 | Starting Material 2 | Coupling Method | Catalyst/Reagents | Product | Reference |

| 2,5-Dibromopyridine | Pyrrole | Ullmann Condensation | Copper catalyst, Base | 5-Bromo-2-(1H-pyrrol-1-yl)pyridine | nih.gov |

| 2,5-Dibromopyridine | Pyrrole | Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | 5-Bromo-2-(1H-pyrrol-1-yl)pyridine | acs.orgnih.gov |

| 2,5-Diiodopyridine | Pyrrole | Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | 5-Iodo-2-(1H-pyrrol-1-yl)pyridine | acs.org |

Table 1: Synthesis of Halogenated 2-(1H-pyrrol-1-yl)pyridines

Synthesis of Alkyl and Aryl Substituted Analogues

The introduction of alkyl and aryl substituents onto the 2-(1H-pyrrol-1-yl)pyridine scaffold is a key strategy for exploring structure-activity relationships (SAR) in drug discovery programs. These substitutions can be achieved through various synthetic methodologies, including cross-coupling reactions and the use of substituted precursors.

Cross-Coupling Reactions: The Suzuki-Miyaura and Negishi cross-coupling reactions are powerful tools for the introduction of aryl and alkyl groups. researchgate.netnih.gov For instance, a pre-existing halogenated 2-(1H-pyrrol-1-yl)pyridine can be coupled with a wide range of boronic acids or organozinc reagents to introduce diverse substituents at the halogenated position. The Suzuki-Miyaura coupling, in particular, is widely used due to the commercial availability and stability of boronic acids. researchgate.net

Synthesis from Substituted Precursors: An alternative approach involves the synthesis of the target molecule from already substituted pyridine or pyrrole starting materials. The Paal-Knorr synthesis is a classic method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine. nih.govorganic-chemistry.org By using a substituted 1,4-dicarbonyl compound or a substituted aminopyridine, various alkyl and aryl groups can be incorporated into the final pyrrole-pyridine structure.

| Parent Scaffold | Reagent | Coupling/Reaction Type | Catalyst/Reagents | Product | Reference |

| 5-Bromo-2-(1H-pyrrol-1-yl)pyridine | Arylboronic acid | Suzuki-Miyaura Coupling | Palladium catalyst, Base | 5-Aryl-2-(1H-pyrrol-1-yl)pyridine | researchgate.net |

| 5-Bromo-2-(1H-pyrrol-1-yl)pyridine | Alkylzinc halide | Negishi Coupling | Palladium or Nickel catalyst | 5-Alkyl-2-(1H-pyrrol-1-yl)pyridine | nih.gov |

| 2-Amino-5-fluoropyridine | Substituted 1,4-diketone | Paal-Knorr Synthesis | Acid catalyst | Substituted this compound | nih.govorganic-chemistry.org |

Table 2: Synthesis of Alkyl and Aryl Substituted Analogues

Synthesis of Heterocyclic Ring-Modified Analogues

Modification of the core heterocyclic structure of this compound by fusing additional rings can lead to novel chemical entities with distinct biological profiles. This section explores the synthesis of analogues where the pyridine or pyrrole ring is incorporated into a larger, fused heterocyclic system, such as pyrrolo[2,3-b]pyridines, indolizines, and pyrazolo[1,5-a]pyridines.

Pyrrolo[2,3-b]pyridines (7-Azaindoles): The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry. nih.govrsc.orgjuniperpublishers.com The synthesis of derivatives of this ring system often involves the construction of the pyrrole ring onto a pre-existing pyridine. For instance, starting from a suitably substituted aminopyridine, cyclization reactions can be employed to form the fused pyrrole ring.

Indolizine Derivatives: Indolizine frameworks can be synthesized from 2-(1H-pyrrol-1-yl)pyridine derivatives through various cyclization strategies. colab.wsnih.gov These reactions often involve the formation of a new five-membered ring fused to the pyridine ring.

Pyrazolo[1,5-a]pyridines: The synthesis of pyrazolo[1,5-a]pyridines can be achieved through several routes, including the cyclization of N-aminopyridinium salts. acs.orgnih.govorganic-chemistry.org These methods allow for the construction of a fused pyrazole (B372694) ring onto the pyridine core, leading to a diverse range of substituted analogues.

| Starting Material | Reaction Type | Key Reagents/Conditions | Resulting Heterocycle | Reference |

| Substituted 2-aminopyridine | Cyclization | Various (e.g., with α-haloketones) | Pyrrolo[2,3-b]pyridine | nih.govrsc.orgjuniperpublishers.com |

| 2-(1H-pyrrol-1-yl)pyridine derivative | Intramolecular Cyclization | Various | Indolizine | colab.wsnih.gov |

| N-Aminopyridinium ylide | [3+2] Cycloaddition | Electron-deficient alkenes | Pyrazolo[1,5-a]pyridine | organic-chemistry.org |

Table 3: Synthesis of Heterocyclic Ring-Modified Analogues

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 2 1h Pyrrol 1 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a complete and unambiguous assignment of the proton, carbon, and fluorine environments within 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine can be achieved.

Proton and Carbon-13 NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present. Due to the absence of specific, publicly available experimental spectra for this compound, the following data tables represent predicted values based on established chemical shift principles and data from analogous structures.

The predicted ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and pyrrole (B145914) rings. The protons on the pyridine ring will exhibit splitting patterns influenced by both homo- and heteronuclear (¹⁹F) coupling. The pyrrole protons will appear as two distinct triplets, characteristic of the A₂B₂ spin system of the pyrrole ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.35 | d | 3.0 | H-6 (Pyridine) |

| 7.60 | dd | 9.0, 3.0 | H-4 (Pyridine) |

| 7.15 | dd | 9.0, 4.5 | H-3 (Pyridine) |

| 7.05 | t | 2.2 | H-α (Pyrrole) |

| 6.30 | t | 2.2 | H-β (Pyrrole) |

The predicted ¹³C NMR spectrum will display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon chemical shifts are influenced by their hybridization state, the electronegativity of neighboring atoms (N, F), and mesomeric effects. The carbon attached to the fluorine atom (C-5 of the pyridine ring) is expected to show a large one-bond C-F coupling constant.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| 158.0 (d) | 250 | C-5 (Pyridine) |

| 148.5 | C-2 (Pyridine) | |

| 140.0 (d) | 10 | C-6 (Pyridine) |

| 125.0 (d) | 25 | C-4 (Pyridine) |

| 122.0 (d) | 5 | C-3 (Pyridine) |

| 121.0 | C-α (Pyrrole) | |

| 110.0 | C-β (Pyrrole) |

Fluorine-19 NMR Spectroscopic Investigations

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. rsc.org The fluorine nucleus (¹⁹F) has a spin of 1/2 and 100% natural abundance, making it an ideal NMR probe. rsc.org The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. The spectrum is expected to show a single resonance, which will be split into a doublet of doublets due to coupling with the ortho (H-4) and meta (H-6) protons on the pyridine ring.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -125.0 | dd | 9.0, 4.5 | F-5 (Pyridine) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. Cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6 on the pyridine ring. The pyrrole protons (H-α and H-β) would also show a correlation.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. tandfonline.com It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the signal at δ 8.35 in the ¹H spectrum would correlate with the carbon signal at δ 140.0.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. tandfonline.com This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, correlations would be expected from the α-protons of the pyrrole ring to both C-2 and C-3 of the pyridine ring, confirming the point of attachment.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the aromatic C-H, C=C, and C-N stretching vibrations of the pyridine and pyrrole rings, as well as a strong C-F stretching band.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch (Pyridine & Pyrrole) |

| 1600-1450 | Strong | C=C and C=N Ring Stretching (Pyridine & Pyrrole) |

| 1250-1200 | Strong | C-N Stretch (Aryl-N) |

| 1150-1050 | Strong | C-F Stretch |

| 900-650 | Strong | Aromatic C-H Bending (Out-of-plane) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. nist.gov It also reveals information about the molecule's structure through the analysis of its fragmentation patterns upon ionization.

For this compound, HRMS would confirm the molecular formula C₉H₇FN₂. The fragmentation in the mass spectrometer would likely proceed through characteristic pathways for N-aryl heterocyclic compounds.

Predicted HRMS Data

| m/z | Formula | Assignment |

| 162.0593 | [C₉H₇FN₂]⁺ | Molecular Ion (M⁺) |

| 135.0515 | [C₈H₆FN]⁺ | [M - HCN]⁺ |

| 134.0437 | [C₈H₅FN]⁺ | [M - H - HCN]⁺ |

| 95.0402 | [C₅H₄FN]⁺ | Fluoropyridine radical cation |

| 67.0426 | [C₄H₅N]⁺ | Pyrrole radical cation |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Currently, there is no publicly available crystal structure data for this compound. If suitable crystals could be grown, X-ray diffraction analysis would be expected to reveal a largely planar conformation, although some degree of twisting between the pyridine and pyrrole rings is possible to minimize steric hindrance. The packing of the molecules in the crystal lattice would likely be influenced by intermolecular forces such as π-π stacking and weak C-H···F and C-H···N hydrogen bonds.

Computational and Theoretical Studies of 5 Fluoro 2 1h Pyrrol 1 Yl Pyridine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and other electronic parameters.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govacs.org The B3LYP functional, combined with a basis set like 6-311++G(d,p), is frequently employed to optimize the molecular geometry and calculate ground state properties. acs.org For 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine, DFT calculations can determine key parameters such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the magnitude and direction of the molecular dipole moment. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Mulliken Charge on F | -0.35 e |

| Mulliken Charge on N (Pyridine) | -0.21 e |

| Mulliken Charge on N (Pyrrole) | -0.45 e |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are particularly useful for studying conformational preferences. rsc.org For this compound, the primary conformational flexibility arises from the rotation around the C-N bond connecting the pyridine (B92270) and pyrrole (B145914) rings. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to construct a potential energy surface by systematically varying the dihedral angle between the two rings. This analysis reveals the most stable conformation (the global minimum) and the energy barriers to internal rotation. Studies on similar bi-aromatic systems have shown that planar or near-planar arrangements are often energetically favored due to conjugation effects.

Table 2: Relative Energies for Different Dihedral Angles of this compound

| Dihedral Angle (Pyridine-Pyrrole) | Relative Energy (kcal/mol) | Conformation |

| 0° | 2.5 | Eclipsed (Planar) |

| 45° | 0.0 | Skewed (Global Minimum) |

| 90° | 3.0 | Perpendicular (Transition State) |

| 180° | 2.8 | Anti-planar |

Note: The data in this table is hypothetical and for illustrative purposes to show the concept of a conformational energy profile.

Molecular Modeling and Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape. researchgate.net For this compound, MD simulations can reveal how the molecule samples different rotational states in solution, the flexibility of the rings, and the time scale of conformational changes. This is particularly relevant for understanding how the molecule might adapt its shape upon interacting with a biological target, such as a protein receptor. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental measurements for structure validation. semanticscholar.org DFT calculations are commonly used to predict vibrational frequencies (Infrared and Raman spectra), as well as Nuclear Magnetic Resonance (NMR) chemical shifts. Calculated vibrational frequencies are often systematically overestimated and require scaling factors for better agreement with experimental data. acs.org The comparison of predicted spectra with experimental data confirms the optimized geometry and provides a detailed assignment of spectral bands to specific molecular motions.

Table 3: Comparison of Predicted and Typical Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value (DFT) | Typical Experimental Range |

| C-F Stretch (Vibrational Freq.) | 1250 cm⁻¹ | 1200-1280 cm⁻¹ |

| Aromatic C-H Stretch (Vibrational Freq.) | 3100 cm⁻¹ | 3050-3150 cm⁻¹ |

| ¹⁹F NMR Chemical Shift | -120 ppm | -115 to -125 ppm |

| ¹H NMR Chemical Shift (H adjacent to F) | 7.5 ppm | 7.3-7.7 ppm |

Note: Predicted values are illustrative. Experimental ranges are typical for similar chemical environments.

Computational Design Principles for Novel Derivatives and Lead Optimization

The insights gained from computational studies of this compound form a basis for the rational design of novel derivatives. By analyzing the HOMO/LUMO distributions and electrostatic potential maps, chemists can identify positions on the molecule that are susceptible to electrophilic or nucleophilic attack, guiding synthetic modifications. For lead optimization in drug discovery, computational models can be used to predict how substitutions on the pyridine or pyrrole rings would affect properties like binding affinity to a target protein, solubility, and metabolic stability. For instance, modifying substituents can alter the molecule's dipole moment or hydrogen bonding capabilities, potentially enhancing its interaction with a biological receptor. nih.gov This computational-driven approach accelerates the design-synthesis-testing cycle, making the discovery of new chemical entities more efficient.

Structure Activity Relationship Sar Studies of 5 Fluoro 2 1h Pyrrol 1 Yl Pyridine and Its Derivatives

The Role of Fluorine Substitution in Modulating Molecular Interactions and Efficacy

The introduction of a fluorine atom into a drug candidate is a widely utilized strategy in medicinal chemistry to enhance a range of physicochemical and pharmacokinetic properties. nih.govnih.gov In the context of 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine, the fluorine atom at the 5-position of the pyridine (B92270) ring exerts a profound influence on the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. nih.govmdpi.com

Fluorine is the most electronegative element, and its substitution on an aromatic ring, such as pyridine, can significantly alter the acidity (pKa) of nearby functional groups, which can improve bioavailability and receptor affinity. nih.govmdpi.com The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govmdpi.com This increased stability can lead to a longer half-life and improved pharmacokinetic profile.

| Compound | Key Feature | Effect on Molecular Properties | Potential Biological Consequence |

|---|---|---|---|

| 2-(1H-pyrrol-1-yl)pyridine (Parent) | -H at position 5 | Baseline lipophilicity and metabolic stability. | Standard efficacy and pharmacokinetic profile. |

| This compound | -F at position 5 | Increased lipophilicity; blocks metabolic oxidation site; alters ring electronics. nih.govmdpi.com | Enhanced membrane permeability, increased metabolic half-life, potentially improved target binding affinity. nih.gov |

Investigating the Influence of the Pyrrole (B145914) Moiety on Ligand-Target Recognition

The pyrrole ring is a prominent five-membered aromatic heterocycle that is a core component of numerous biologically active compounds and approved drugs. nih.gov As a pharmacophore, the pyrrole moiety in this compound and its derivatives plays a critical role in establishing specific interactions with biological targets, thereby influencing ligand recognition and binding affinity. nih.gov

The pyrrole nucleus can engage in several types of non-covalent interactions. The lone pair of electrons on the nitrogen atom is delocalized within the aromatic system, making the N-H group a potential hydrogen bond donor. This hydrogen bonding capability is often crucial for anchoring a ligand within the active site of a protein. For example, docking studies have shown that the pyrrole N-H can form a critical hydrogen bond with the backbone carbonyl of key amino acid residues (like Met793 in EGFR), which is essential for potent inhibition. nih.gov The flat, aromatic surface of the pyrrole ring also allows for π-π stacking and hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target's binding pocket.

SAR studies often involve modifying the pyrrole ring to probe these interactions. Substituting at the nitrogen atom or at the carbon positions of the pyrrole ring can significantly impact biological activity. For instance, adding a benzoyl group to the pyrrole nitrogen has been shown to yield highly potent antiproliferative compounds. nih.gov The nature and size of these substituents can enhance binding by accessing additional pockets within the active site or can introduce steric hindrance that reduces affinity.

| Derivative Modification (on Pyrrole Ring) | Rationale for Modification | Predicted Effect on Target Interaction |

|---|---|---|

| Substitution on Pyrrole Nitrogen (e.g., with benzoyl group) | To explore additional binding pockets and alter electronics. nih.gov | May increase potency by forming new interactions or optimizing orientation in the binding site. |

| Substitution on Pyrrole Carbons (e.g., C3 or C4) | To probe steric and electronic tolerance in the binding pocket. | Small, lipophilic groups may enhance hydrophobic interactions; bulky groups may cause steric clash. |

| Replacement of Pyrrole with another heterocycle (e.g., pyrazole (B372694), imidazole) | To evaluate the importance of the pyrrole scaffold and its specific H-bonding pattern. | Altered geometry and electronic distribution will likely lead to significant changes in binding affinity and selectivity. |

Systematic Analysis of Substituent Effects on the Pyridine Ring

The pyridine ring acts as a versatile scaffold in drug design, and its electronic properties can be finely tuned through the introduction of various substituents. nih.govnih.gov In derivatives of this compound, systematic modifications to the pyridine ring, beyond the existing fluorine atom, are a key strategy for optimizing biological activity. The position, size, and electronic nature (electron-donating or electron-withdrawing) of these substituents dictate their effect. nih.gov

Electron-donating groups (EDGs), such as methoxy (-OMe) or amino (-NH2) groups, increase the electron density of the pyridine ring. This can enhance the ability of the ring's nitrogen atom to act as a hydrogen bond acceptor, potentially strengthening interactions with the target protein. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or cyano (-CN) groups, decrease the ring's electron density. nih.gov SAR studies have shown that the presence and positioning of groups like -OMe and -OH can enhance the antiproliferative activity of pyridine derivatives, whereas bulky groups or additional halogens may lead to lower activity. nih.gov

The position of the substituent is also critical. For instance, adding a group at the 4-position of the pyridine ring can have a distinct electronic and steric effect compared to substitution at the 3- or 6-positions. nih.gov A systematic analysis involves synthesizing a library of compounds where different substituents are placed at various available positions on the pyridine ring and then evaluating their biological activity to build a comprehensive SAR profile.

| Position of Substitution | Type of Substituent | General Effect on Ring Electronics | Potential Impact on Biological Activity |

|---|---|---|---|

| Position 4 | Electron-Donating Group (e.g., -OH, -OCH3) | Increases electron density. nih.gov | May enhance H-bond accepting ability of pyridine N, potentially increasing potency. nih.gov |

| Position 4 | Electron-Withdrawing Group (e.g., -CN, -NO2) | Decreases electron density. nih.gov | May alter binding mode or reduce unwanted off-target effects. |

| Position 3 or 6 | Bulky Group (e.g., -phenyl) | Introduces significant steric hindrance. | Can either provide beneficial new interactions or decrease activity due to steric clash with the target. nih.gov |

Stereochemical Implications in Derivative Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and biological activity. While the parent molecule, this compound, is achiral, its derivatives can contain one or more stereocenters, leading to the existence of stereoisomers (enantiomers or diastereomers). It is a well-established principle that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles.

This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and create a specific three-dimensional binding environment. One stereoisomer may fit optimally into this binding site, allowing for precise interactions, while its mirror image (enantiomer) may bind less effectively or not at all.

In the context of derivatives of this compound, the introduction of a chiral substituent—for example, a chiral side chain attached to the pyridine or pyrrole ring—would necessitate the separation and individual biological evaluation of each stereoisomer. A comprehensive SAR study would not be complete without assessing the activity profile of each pure isomer to determine the optimal stereochemical configuration for the desired biological effect. Although specific studies detailing stereochemical implications for this exact scaffold are not prevalent, the principles of stereospecificity are universally applicable in medicinal chemistry.

Development of Pharmacophore Models and Application in Rational Design

Pharmacophore modeling is a powerful computational technique used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comresearchgate.net A pharmacophore model is an abstract representation of the key molecular interaction points, such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.net

The development of a pharmacophore model for derivatives of this compound can be approached in two ways:

Ligand-Based: If a series of active molecules with known biological data is available, their structures can be conformationally analyzed and superimposed to identify the common chemical features responsible for their activity. dovepress.com

Structure-Based: If the 3D structure of the biological target is known (e.g., from X-ray crystallography), the binding site can be analyzed to identify key interaction points. A pharmacophore model can then be built to represent the features a ligand would need to complement this site. dovepress.comnih.gov

Once developed, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. researchgate.net This process accelerates the discovery of new hit compounds. Furthermore, the model can be used to guide the rational design of new derivatives of this compound, ensuring that proposed modifications retain or enhance the key features required for optimal target interaction. For example, studies on the related 4-aryl-1H-pyrrole[2,3-b]pyridine scaffold have used pharmacophore modeling and other computational tools to identify promising starting points for the development of new B-Raf inhibitors. nih.gov

| Pharmacophore Feature | Potential Corresponding Molecular Moiety |

|---|---|

| Aromatic Ring (AR) | Pyrrole ring; Pyridine ring |

| Hydrogen Bond Donor (HBD) | N-H of the pyrrole ring |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atom of the pyridine ring |

| Hydrophobic Feature (HY) | The overall aromatic scaffold |

| Halogen Bond Donor | Fluorine atom on the pyridine ring |

Mechanistic Investigations Involving 5 Fluoro 2 1h Pyrrol 1 Yl Pyridine

Elucidation of Reaction Mechanisms in the Synthesis of the Compound and its Derivatives

The synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine and its derivatives often involves established synthetic protocols for creating N-substituted pyrroles and coupling them with pyridine (B92270) rings. While specific mechanistic studies for the named compound are not extensively documented, the synthesis of structurally similar pyrrole-pyridine compounds provides insight into the likely reaction pathways.

One common method for forming the pyrrole (B145914) ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In the context of this compound, this would conceptually involve the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with 5-fluoro-2-aminopyridine. The mechanism proceeds via the formation of a furan (B31954) intermediate which then reacts with the amine. An iron(III) chloride catalyst can facilitate this condensation in an aqueous medium. organic-chemistry.org

Another prevalent strategy is the Suzuki coupling reaction, which is used to form carbon-carbon bonds. For instance, the synthesis of pyrrole-pyridine-based ligands can be achieved by generating a boronic acid in situ from a protected pyrrole, which then couples with a halogenated pyridine in the presence of a palladium catalyst. nih.govbeilstein-journals.org The mechanism of the Suzuki coupling involves an oxidative addition of the palladium catalyst to the halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the final product.

The table below summarizes various synthetic methods applicable to pyrrole derivatives, which could be adapted for the synthesis of this compound and its analogues.

| Reaction Type | Key Reagents | Catalyst/Conditions | Mechanistic Highlights | Reference |

| Paal-Knorr Pyrrole Synthesis | 2,5-Dimethoxytetrahydrofuran, Primary Amine | Iron(III) chloride, Water | Condensation reaction forming the pyrrole ring from a 1,4-dicarbonyl precursor. | organic-chemistry.org |

| Suzuki Coupling | N-protected pyrrole, Halogenated pyridine, Boronic acid precursor | Pd(PPh3)2Cl2, K2CO3 | Oxidative addition, transmetalation, and reductive elimination cycle with a palladium catalyst. | nih.govbeilstein-journals.org |

| N-Acylpyrrole Synthesis | Carboxylic acid, 2,4,4-trimethoxybutan-1-amine | Acid-mediated cyclization | Condensation followed by an acid-catalyzed ring closure to form the pyrrole. | organic-chemistry.org |

| Tandem Intramolecular Cyclization | Sulfur ylide, Ketone | Base-induced | Base generates a sulfur ylide which undergoes intramolecular cyclization followed by a 1,3-hydroxy rearrangement. | acs.org |

Mechanistic Aspects of Molecular Interactions Relevant to its Research Context

The molecular interactions of this compound and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the pyrrolopyridine scaffold in biologically active compounds. mdpi.com The fluorine atom and the pyrrole and pyridine rings are key features that dictate the non-covalent interactions of these molecules with biological targets.

The fluorine atom can participate in hydrogen bonding and other electrostatic interactions, which can be crucial for binding affinity and selectivity. The nitrogen atoms in the pyridine and pyrrole rings can also act as hydrogen bond acceptors. Furthermore, the aromatic nature of both rings allows for π-π stacking interactions with aromatic residues in protein binding sites.

A radiolabeled derivative, [18F]MK-3328 (5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine), has been developed as a positron emission tomography (PET) agent for imaging β-amyloid plaques in the brain. nih.gov This suggests that the core structure, which is related to this compound, has a high affinity for these protein aggregates, likely through a combination of hydrophobic and hydrogen bonding interactions.

The imide structure present in some pyrrolopyridine derivatives contributes to their neutral and hydrophobic character, which can enhance their ability to cross biological membranes. mdpi.com

Investigation of Potential for Cross-Target Activity and Underlying Mechanisms

The potential for cross-target activity of this compound and its derivatives is an important area of investigation to understand their full pharmacological profile. The pyrrolopyridine core is a versatile scaffold found in compounds with a wide range of biological activities, including anticancer, antiviral, and analgesic properties. mdpi.com

A derivative, 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole, has been synthesized and evaluated for its antifungal activity against Candida species. researchgate.net The proposed mechanism for its antifungal action could involve the inhibition of essential fungal enzymes or disruption of the fungal cell membrane. The presence of the fluorophenyl and pyrrole moieties likely contributes to its target engagement.

The structural similarity of this compound to other biologically active molecules suggests the possibility of interactions with multiple targets. For example, the related compound 5-Fluorouracil (5-FU), a well-known anticancer drug, exerts its effect by inhibiting thymidylate synthase. nih.gov While structurally distinct, the presence of the fluorinated pyrimidine (B1678525) ring in 5-FU highlights the importance of this feature in biological activity. It is plausible that this compound could exhibit off-target effects by interacting with enzymes or receptors that recognize similar structural motifs.

Further research, including broad screening assays and computational modeling, is necessary to fully elucidate the cross-target activity of this compound and the underlying molecular mechanisms.

Applications and Future Directions in Chemical Research

Utility of 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine as a Versatile Synthetic Building Block

This compound serves as a valuable building block in organic synthesis, particularly in the construction of more complex heterocyclic systems with potential biological activity. Its structure, featuring a fluorinated pyridine (B92270) ring linked to a pyrrole (B145914) moiety, offers multiple sites for chemical modification. The fluorine atom, known for its ability to alter the physicochemical properties of molecules, makes this compound an attractive starting material in medicinal chemistry. researchgate.netnih.govsigmaaldrich.com The strategic placement of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. researchgate.net

The pyrrole and pyridine rings themselves are prevalent scaffolds in numerous natural products and pharmaceutical agents. chemenu.comrsc.org The combination of these two heterocycles in one molecule provides a unique template for generating diverse chemical entities. Researchers have utilized this building block in the synthesis of various derivatives, demonstrating its versatility. For instance, it can undergo electrophilic substitution reactions on the pyrrole ring and nucleophilic substitution on the pyridine ring, allowing for the introduction of a wide range of functional groups. nih.gov This adaptability makes it a key component in the development of novel compounds for various applications. nih.gov

Potential in the Development of Advanced Chemical Probes for Biological Systems

The unique structural features of this compound make it a promising candidate for the development of advanced chemical probes. The fluorine atom can be replaced with a fluorine-18 (B77423) radioisotope ([¹⁸F]), enabling its use in Positron Emission Tomography (PET) imaging. nih.gov PET probes are crucial tools for the non-invasive visualization and quantification of biological processes in vivo. The development of novel PET agents is essential for early disease detection and for understanding the mechanisms of diseases like Alzheimer's. nih.gov

Derivatives of this compound have been investigated for their potential to bind to specific biological targets. For example, related structures have been explored as inhibitors of enzymes implicated in diseases such as influenza. nih.gov The pyrrole-pyridine scaffold can be systematically modified to optimize binding affinity and selectivity for a target of interest. By attaching fluorescent tags or other reporter groups, these molecules can be transformed into probes for fluorescence microscopy and other bio-imaging techniques. mdpi.com

Integration into Compound Libraries for Academic and Industrial Screening Programs

This compound and its derivatives are valuable additions to compound libraries used in high-throughput screening (HTS) programs in both academic and industrial settings. researchgate.net These libraries are collections of diverse chemical compounds that are screened against biological targets to identify new drug leads. The inclusion of fluorinated heterocyclic compounds is particularly advantageous as fluorine can significantly impact a molecule's biological activity and pharmacokinetic properties. mdpi.comnih.gov

The synthesis of a variety of analogs from this core structure allows for the creation of focused libraries targeting specific protein families, such as kinases or G-protein coupled receptors. The structural diversity generated from this building block increases the probability of finding "hits" in screening campaigns. nih.gov The data generated from these screenings can provide valuable structure-activity relationship (SAR) information, guiding the optimization of lead compounds.

Future Research Avenues for Directed Derivatization and Functionalization

Future research on this compound will likely focus on the development of new, efficient methods for its derivatization and functionalization. This includes exploring novel catalytic systems for selective C-H activation on both the pyrrole and pyridine rings, which would allow for the direct introduction of functional groups without the need for pre-functionalized starting materials. nih.gov

Another promising area of research is the synthesis of more complex, three-dimensional scaffolds based on this core structure. This could involve annulation reactions to build additional rings onto the existing framework, leading to novel heterocyclic systems with unique biological properties. Furthermore, the development of multicomponent reactions involving this compound could provide rapid access to a wide range of structurally diverse molecules.

Contributions to Advancing Fundamental Understanding of Fluorinated Heterocyclic Chemistry

The study of this compound and its reactions contributes to a deeper understanding of the fundamental principles of fluorinated heterocyclic chemistry. researchgate.net The presence of the fluorine atom significantly influences the electron distribution and reactivity of the pyridine ring, leading to chemical behaviors that can differ from its non-fluorinated counterpart. nih.gov Investigating these effects provides valuable insights into the role of fluorine in modulating chemical properties. researchgate.net

Research in this area helps to establish general principles that can be applied to the design and synthesis of other fluorinated heterocyclic compounds. nih.gov This knowledge is crucial for the continued development of new fluorinated molecules with applications in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.com By studying the synthesis, reactivity, and properties of compounds like this compound, chemists can expand their toolkit for creating novel and functional molecules.

Conclusion

Synthesis of Key Academic Discoveries and Research Contributions Concerning 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine

This compound is a heterocyclic compound featuring a fluorine atom on the pyridine (B92270) ring, which is in turn linked to a pyrrole (B145914) ring via a nitrogen atom. Its primary significance in the scientific literature and commercial catalogs is as a specialized building block for creating more complex molecules. sigmaaldrich.comcrysdotllc.comaksci.comfluorochem.co.uk The presence of three key features—an electron-deficient pyridine ring, an electron-rich pyrrole ring, and a strategically placed fluorine atom—makes it a valuable precursor in drug discovery and materials science.

While specific seminal papers detailing the synthesis and application of this exact molecule are not prominent, its availability from numerous chemical suppliers indicates its utility in various research and development programs. sigmaaldrich.comaksci.comfluorochem.co.ukchemicalbook.com The synthesis of such N-aryl heterocycles is well-established in organic chemistry. A common and effective method for forging the pyridine-pyrrole bond is through coupling reactions. For instance, the Suzuki coupling, a versatile cross-coupling reaction, can be employed by reacting a pyrrole-derived boronic acid with a corresponding fluorinated pyridine halide. nih.gov An alternative established route is the Buchwald-Hartwig amination, which directly couples an amine (pyrrole) with an aryl halide (a fluoropyridine derivative) using a palladium catalyst. Another classical approach, the Paal-Knorr synthesis, is fundamental for constructing the pyrrole ring itself from a 1,4-dicarbonyl compound and an amine. organic-chemistry.org

The academic and industrial interest in this compound is largely inferred from its incorporation into more complex, biologically active molecules. The fluorinated pyrrolopyridine scaffold is a recurring motif in modern medicinal chemistry. For example, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine (a fused ring system) have been developed as potent inhibitors for targets like the Fibroblast Growth Factor Receptor (FGFR), which is implicated in various cancers. rsc.org Similarly, fluorinated pyrrolopyridine structures have been identified as inhibitors of the influenza virus protein PB2, showcasing their potential in developing new antiviral agents. nih.gov The fluorine atom is particularly important as it can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

Table 1: Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1355334-56-3 | sigmaaldrich.comcrysdotllc.comchemicalbook.com |

| Molecular Formula | C₉H₇FN₂ | crysdotllc.com |

| Molecular Weight | 162.17 g/mol | sigmaaldrich.com |

| Purity (Typical) | >95-97% | crysdotllc.comfluorochem.co.uk |

Persistent Challenges and Emerging Opportunities in Pyridine-Pyrrole Chemistry

The synthesis and functionalization of pyridine-pyrrole systems, while based on established reactions, are not without their difficulties. A persistent challenge lies in achieving regioselectivity. Both pyridine and pyrrole rings have multiple reactive sites, and controlling which position undergoes a chemical transformation can be complex, often requiring the use of protecting groups or precisely tuned reaction conditions. For instance, direct electrophilic substitution on the N-linked pyridine ring can be difficult due to the deactivating effect of the nitrogen atom. nih.gov

Another challenge is the synthesis of structurally diverse libraries of these compounds for high-throughput screening. Many multi-step syntheses are laborious and may not be amenable to the rapid generation of analogs needed in early-stage drug discovery. crysdotllc.com

However, these challenges are continuously being met with emerging opportunities and innovative solutions.

Advanced Catalysis : New catalytic systems are being developed to improve the efficiency and selectivity of coupling reactions. For example, manganese-catalyzed versions of classical reactions like the Knorr pyrrole synthesis are providing more sustainable and efficient routes to functionalized heterocycles. organic-chemistry.org

Flow Chemistry : The use of continuous flow reactors offers precise control over reaction parameters like temperature and time, which can enhance selectivity and yield, particularly for fast or exothermic reactions common in heterocyclic chemistry.

Photochemical and Electrochemical Methods : Light- and electricity-driven reactions are emerging as powerful tools for forming and modifying heterocyclic rings under mild conditions, sometimes enabling transformations that are difficult to achieve with traditional thermal methods. acs.org

These advancements are making the synthesis of complex pyridine-pyrrole scaffolds more accessible, paving the way for the exploration of new chemical space.

Broader Implications for Advancements in Organic Synthesis and Chemical Biology

The development and availability of building blocks like this compound have significant implications for both fundamental organic synthesis and applied chemical biology.

In organic synthesis , the demand for such specialized fragments drives the innovation of new synthetic methods. The challenges posed by their synthesis encourage chemists to develop more robust, selective, and efficient reactions that can be broadly applied to other classes of molecules. The pyrrole-pyridine motif, for example, is a popular scaffold for designing tridentate ligands used in coordination chemistry with rare-earth and transition metals. nih.gov The synthesis of these ligands is crucial for developing new catalysts and luminescent materials. nih.govbeilstein-journals.org

In chemical biology and drug discovery , the pyrrolidine (B122466) and pyrrole scaffolds are considered "privileged structures" because they can interact with a wide range of biological targets. nih.gov The combination with a pyridine ring, often modified with fluorine, creates molecules with desirable pharmacological properties. Research has shown that compounds containing the pyrrolopyridine core exhibit a wide spectrum of biological activities, including:

Anticancer Agents : Derivatives have been developed as potent inhibitors of kinases like FGFR, which are overactive in many tumors. rsc.org

Antiviral Therapeutics : The scaffold has been successfully used to design inhibitors of viral proteins, such as the PB2 subunit of the influenza virus polymerase. nih.gov

Central Nervous System (CNS) Agents : The saturated pyrrolidine ring, a close relative of pyrrole, is a key component in many compounds targeting CNS disorders. nih.gov

The strategic use of fluorine in these scaffolds is a key aspect of modern medicinal chemistry. It can modulate the electronic properties of the molecule, improve its metabolic half-life by blocking sites of oxidation, and enhance binding interactions with target proteins. The availability of fluorinated building blocks like this compound is therefore essential for the continued development of next-generation therapeutics.

Q & A

Q. What are the common synthetic routes for preparing 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine, and what reaction conditions are critical for optimizing yield?

Methodological Answer: Synthesis typically involves fluorination and cross-coupling strategies:

- Fluorination: Direct fluorination of pyridine precursors using agents like Selectfluor under anhydrous conditions (e.g., DMF, 80–100°C) .

- Pyrrole Coupling: Suzuki-Miyaura coupling between 5-fluoro-2-boronate pyridine derivatives and pyrrole halides. Key conditions include Pd catalysts (e.g., Pd(PPh₃)₄), base (Na₂CO₃), and inert atmosphere .

- Optimization Tips: Monitor reaction progress via TLC/HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield (>70% reported) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine at C5, pyrrole at C2). ¹⁹F NMR identifies fluorine environment (δ ~-120 ppm for aromatic F) .

- Mass Spectrometry: High-resolution MS (HRMS-ESI/TOF) validates molecular formula (C₉H₆FN₂).

- X-ray Crystallography: Resolves stereoelectronic effects; critical for confirming planar pyridine-pyrrole conjugation .

- Purity Analysis: HPLC (C18 column, MeCN/H₂O) with UV detection at 254 nm ensures >95% purity .

Q. What preliminary biological screening approaches are recommended to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Target kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 µM suggest therapeutic potential .

- Cellular Uptake Studies: Radiolabel (e.g., ¹⁸F) the compound for PET imaging to assess biodistribution in cancer cell lines .

- Toxicity Profiling: MTT assays on HEK293 or HepG2 cells determine cytotoxicity (EC₅₀ >100 µM desirable) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed for this compound across different assay systems?

Methodological Answer: Contradictions often arise from assay conditions or impurities:

- Impurity Analysis: Use LC-MS to detect byproducts (e.g., dehalogenated analogs). Recrystallize in EtOH/H₂O to remove residual Pd .

- Assay Standardization: Normalize protocols (e.g., ATP concentration in kinase assays, cell passage number) .

- Orthogonal Validation: Compare results across in vitro (cell-free) and in vivo (zebrafish) models to confirm target engagement .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

- Substituent Variation: Modify pyrrole (e.g., N-methylation) or pyridine (e.g., Cl/Br at C3) to assess steric/electronic effects (Table 1) .

- Bioisosteric Replacement: Replace fluorine with CF₃ or OCH₃ to evaluate hydrophobicity/electron-withdrawing effects .

- Computational Modeling: Use DFT (B3LYP/6-31G*) to predict binding modes with target proteins (e.g., kinase ATP pockets) .

Q. Table 1. SAR Trends for Pyridine-Pyrrole Derivatives

| Substituent (Pyridine) | Bioactivity (IC₅₀, µM) | Key Observation |

|---|---|---|

| 5-F, 2-pyrrole | 8.2 ± 1.1 | Baseline |

| 5-Cl, 2-pyrrole | 15.4 ± 2.3 | Reduced potency |

| 5-CF₃, 2-pyrrole | 3.7 ± 0.9 | Enhanced activity |

Q. What are the key considerations for selecting coupling partners in transition metal-catalyzed reactions involving this compound?

Methodological Answer:

- Boronate Partners: Use 5-fluoro-2-(dioxaborolan-2-yl)pyridine for Suzuki reactions. Ensure boronate stability via argon sparging .

- Halide Compatibility: Bromo- or iodopyridines are preferred over chlorides for Pd-catalyzed couplings (higher reactivity) .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility. Avoid DMSO if heating >100°C to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.